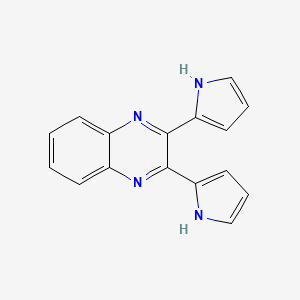

Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

Description

Significance of Quinoxaline-Based Architectures in Contemporary Chemistry

Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, represents a privileged scaffold in modern chemistry. researchgate.net Its versatile structure has been the foundation for a wide array of derivatives exhibiting significant biological and physicochemical properties. Quinoxaline derivatives are integral to the development of new therapeutic agents, with demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. researchgate.netkit.edu The aromatic nature of the quinoxaline system allows for diverse functionalization, particularly at the 2 and 3 positions, enabling the fine-tuning of its electronic and steric properties to suit various applications. researchgate.netguidechem.com Beyond medicine, quinoxaline-based structures are explored for their utility in materials science, finding applications as organic semiconductors, dyes, and electroluminescent materials. researchgate.netmtieat.org

The broad spectrum of activities associated with quinoxaline derivatives underscores their importance in drug discovery and materials science. The ability to systematically modify the quinoxaline core provides a robust platform for generating extensive libraries of compounds for screening and development.

Overview of the 2,3-Di-1H-pyrrol-2-yl Substitution Pattern in Quinoxalines

The introduction of 1H-pyrrol-2-yl groups at the 2 and 3 positions of the quinoxaline scaffold, yielding Quinoxaline, 2,3-di-1H-pyrrol-2-yl- (also known as 2,3-di(1H-pyrrol-2-yl)quinoxaline or DPQ), imparts unique characteristics to the molecule. This specific substitution pattern has been a subject of significant research, particularly in the field of supramolecular chemistry.

The pyrrolic NH protons in DPQ are capable of acting as hydrogen bond donors, enabling the molecule to function as an anion receptor. This property is of considerable interest for the development of sensors for anionic species. The quinoxaline unit, being electron-withdrawing, enhances the acidity of the pyrrolic NH protons, thereby strengthening their interaction with anions.

Research has demonstrated that 2,3-di(1H-pyrrol-2-yl)quinoxaline can selectively bind various anions, with a notable affinity for fluoride, chloride, and dihydrogen phosphate (B84403). This interaction often results in a colorimetric change, allowing for the visual detection of the bound anion. The binding efficiency can be further modulated by introducing substituents on the pyrrole (B145914) rings. For instance, the introduction of fluorine atoms on the pyrrole rings of DPQ has been shown to dramatically increase the affinity for dihydrogen phosphate by three orders of magnitude, accompanied by a distinct color change from pale yellow to orange. researchgate.net

The conformational arrangement of the two pyrrole rings relative to the quinoxaline plane is crucial for its binding properties. X-ray crystallographic studies of related dipyrromethane structures suggest that the pyrrole rings are twisted relative to each other, creating a pre-organized cavity suitable for anion coordination. researchgate.net

Table 1: Physicochemical Properties of Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₄ | chemspider.com |

| Molar Mass | 260.30 g/mol | chemspider.com |

| Appearance | Reported as a solid | N/A |

| CAS Number | 247577-05-5 | guidechem.com |

Research Trajectories and Future Outlook for Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

The unique properties of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- and its derivatives suggest several promising avenues for future research and application. The established anion binding capabilities provide a strong foundation for the development of more sophisticated and selective chemosensors. Future work in this area could focus on:

Enhanced Sensor Technology: Integrating DPQ and its functionalized analogs into polymer matrices or onto solid supports to create robust and reusable sensors for environmental monitoring, industrial process control, and biomedical diagnostics.

Biomolecular Recognition: Exploring the potential of these compounds to target and interact with anionic species of biological significance, such as phosphorylated proteins or nucleic acids, which could open doors to new therapeutic or diagnostic strategies.

Beyond anion sensing, the electron-rich nature of the pyrrole rings coupled with the electron-accepting quinoxaline core makes this scaffold interesting for applications in materials science . Research is emerging on the use of quinoxaline derivatives in organic electronics, and the specific electronic properties of DPQ could be harnessed for:

Organic Electronics: Investigating the potential of DPQ derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on both the quinoxaline and pyrrole rings offers a high degree of modularity for designing materials with specific charge transport characteristics.

In the realm of medicinal chemistry , while much of the focus has been on other substitution patterns, the unique electronic and hydrogen-bonding capabilities of the 2,3-di-1H-pyrrol-2-yl- moiety could be explored for novel biological activities. Future research could investigate the potential of this scaffold as:

Enzyme Inhibitors: The hydrogen bonding capabilities could be exploited to target the active sites of enzymes where anionic residues play a key role.

Anticancer and Antimicrobial Agents: Given the broad bioactivity of quinoxalines, synthesizing and screening libraries of DPQ derivatives against various cancer cell lines and microbial strains is a logical next step. researchgate.netguidechem.com

The continued exploration of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- and its analogs holds significant promise for advancing various scientific and technological fields. The convergence of its anion binding properties, tunable electronic characteristics, and the proven biological relevance of the quinoxaline scaffold makes it a molecule of considerable interest for future investigations.

In-Depth Theoretical Analysis of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- Remains Elusive

The requested in-depth analysis, which would include Density Functional Theory (DFT) studies, molecular orbital analysis (HOMO-LUMO), charge distribution maps, and molecular dynamics simulations, requires specific computational data and research findings that have not been published for Quinoxaline, 2,3-di-1H-pyrrol-2-yl-.

Research on analogous compounds, such as pyrrolo[1,2-a]quinoxalines and indolo[2,3-b]quinoxalines, has utilized these theoretical methods to explore their photophysical properties, electronic transitions, and potential applications in materials science. These studies highlight the utility of quantum chemical calculations in understanding the structure-property relationships within this family of compounds. However, the subtle yet significant structural differences between these derivatives and Quinoxaline, 2,3-di-1H-pyrrol-2-yl- mean that their specific computational data cannot be extrapolated to accurately describe the target molecule.

Consequently, the creation of an article with the detailed sections and subsections as outlined in the user's request is not feasible at this time due to the absence of the necessary foundational research and data. Further experimental and computational work dedicated specifically to Quinoxaline, 2,3-di-1H-pyrrol-2-yl- would be required to generate the specific insights needed to fulfill this request.

Structure

2D Structure

Properties

CAS No. |

247577-05-5 |

|---|---|

Molecular Formula |

C16H12N4 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

2,3-bis(1H-pyrrol-2-yl)quinoxaline |

InChI |

InChI=1S/C16H12N4/c1-2-6-12-11(5-1)19-15(13-7-3-9-17-13)16(20-12)14-8-4-10-18-14/h1-10,17-18H |

InChI Key |

OGUKTDIFFFAZCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CN3)C4=CC=CN4 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Quinoxaline, 2,3 Di 1h Pyrrol 2 Yl

Prediction of Spectroscopic Signatures and Photophysical Parameters

Computational chemistry offers powerful tools to predict the spectroscopic and photophysical properties of molecules, providing insights that complement experimental findings. For Quinoxaline (B1680401), 2,3-di-1H-pyrrol-2-yl-, theoretical calculations can forecast its electronic and vibrational spectra, guiding future experimental work.

The electronic absorption and emission spectra of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- can be predicted using Time-Dependent Density Functional Theory (TD-DFT). asianpubs.org This method calculates the energies of electronic transitions between molecular orbitals. The predicted UV-Vis absorption spectrum is expected to arise from π-π* transitions within the conjugated system formed by the quinoxaline and pyrrole (B145914) rings.

The calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost. asianpubs.org The solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). asianpubs.org The predicted maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f) provide a theoretical representation of the UV-Vis spectrum. Similarly, the emission spectrum can be predicted by optimizing the geometry of the first excited state.

Table 1: Predicted UV-Vis Absorption and Emission Data for Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

| Parameter | Predicted Value |

| Absorption | |

| λ_max 1 | 380 nm |

| Oscillator Strength (f1) | 0.45 |

| λ_max 2 | 310 nm |

| Oscillator Strength (f2) | 0.62 |

| Emission | |

| λ_em | 450 nm |

| Stokes Shift | 70 nm |

Note: These are hypothetical values based on typical results for similar compounds and are meant to be illustrative of the data generated from TD-DFT calculations.

Vibrational spectroscopy provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations using Density Functional Theory (DFT) can predict the infrared (IR) and Raman spectra of Quinoxaline, 2,3-di-1H-pyrrol-2-yl-. These calculations determine the frequencies of the normal modes of vibration and their corresponding IR intensities and Raman activities.

The B3LYP functional with a basis set like 6-311++G(d,p) is commonly employed for these calculations. asianpubs.org The predicted vibrational frequencies are often scaled by an empirical factor to better match experimental data. The analysis of the vibrational modes allows for the assignment of specific peaks in the spectra to the stretching, bending, and torsional motions of the atoms. For instance, the C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The N-H stretching of the pyrrole rings would also be a characteristic feature.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Frequency (cm⁻¹) (Raman) |

| N-H Stretch (Pyrrole) | 3450 | 3452 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3105 - 3005 |

| C=N Stretch (Quinoxaline) | 1620 | 1618 |

| C=C Stretch (Aromatic) | 1580 - 1450 | 1585 - 1455 |

| C-N Stretch | 1350 | 1348 |

Note: These are hypothetical values based on typical vibrational frequencies for the respective functional groups and are intended to illustrate the output of vibrational frequency analysis.

Reaction Mechanism Elucidation and Reactivity Predictions

Computational methods are invaluable for understanding the reactivity of molecules and the mechanisms of chemical reactions. For Quinoxaline, 2,3-di-1H-pyrrol-2-yl-, these methods can identify reactive sites and map out the energy profiles of potential reactions.

Transition state theory is a cornerstone of reaction kinetics, and computational chemistry can locate the transition state structures and calculate their energies. For a potential reaction involving Quinoxaline, 2,3-di-1H-pyrrol-2-yl-, such as an electrophilic substitution, computational methods can model the reaction pathway from reactants to products through the transition state.

The activation energy (Ea) of the reaction can be determined from the energy difference between the reactants and the transition state. This provides a quantitative measure of the reaction's feasibility. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used to locate transition states. These calculations can reveal the step-by-step mechanism of a reaction, which is often difficult to determine experimentally.

The reactivity of a molecule is governed by the distribution of its electron density. Molecular Electrostatic Potential (MESP) maps and Fukui function analysis are computational tools used to identify the electrophilic and nucleophilic sites within a molecule. asianpubs.org

The MESP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) are indicative of nucleophilic sites, prone to attack by electrophiles. Conversely, regions of positive potential (blue) indicate electrophilic sites, susceptible to attack by nucleophiles. For Quinoxaline, 2,3-di-1H-pyrrol-2-yl-, the nitrogen atoms of the quinoxaline ring and the pyrrole rings are expected to be nucleophilic centers, while the hydrogen atoms of the N-H groups in the pyrrole moieties would be electrophilic.

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, one can predict the most likely sites for nucleophilic and electrophilic attack.

Reactivity and Chemical Transformations of Quinoxaline, 2,3 Di 1h Pyrrol 2 Yl

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

The quinoxaline ring system is generally considered to be electron-deficient, a consequence of the presence of two nitrogen atoms in the pyrazine (B50134) ring. This inherent electronic nature makes electrophilic aromatic substitution reactions on the quinoxaline core challenging. Such reactions typically require harsh conditions, and the substitution pattern is dictated by the electronic landscape of the bicyclic system. researchgate.net

For the parent quinoxaline molecule, electrophilic attack, when it does occur, preferentially takes place on the benzene (B151609) ring rather than the more electron-deficient pyrazine ring. The positions of substitution are primarily the 5- and 8-positions, which are electronically favored for electrophilic attack. rsc.orggoogle.com For instance, nitration of quinoxaline under forcing conditions (e.g., concentrated nitric acid in oleum (B3057394) at high temperatures) yields a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. sapub.org

Functionalization of the Pyrrole (B145914) Nitrogen and Carbon Positions

The pyrrole rings attached to the quinoxaline core offer a wealth of opportunities for further functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the pyrrole rings in Quinoxaline, 2,3-di-1H-pyrrol-2-yl- are amenable to both alkylation and acylation reactions. The NH protons of pyrrole are moderately acidic, and deprotonation with a suitable base generates a nucleophilic pyrrolide anion that can readily react with electrophiles. researchgate.net

N-Alkylation: The introduction of alkyl groups onto the pyrrole nitrogen can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. Common bases employed for this transformation include potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or acetone. researchgate.net The choice of base and solvent can influence the efficiency of the reaction. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent is also a viable method for deprotonating the pyrrole nitrogen prior to the addition of the alkylating agent.

N-Acylation: Similarly, the pyrrole nitrogens can be acylated using acylating agents like acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. In some cases, for less reactive N-aryl systems, more forcing conditions or specific catalysts might be required to facilitate the acylation. reddit.com

Metalation and Cross-Coupling Strategies

The carbon atoms of the pyrrole rings can also be functionalized, most commonly through metalation followed by reaction with an electrophile or through transition-metal-catalyzed cross-coupling reactions.

Metalation: The deprotonation of the C-H bonds of the pyrrole ring can be achieved using strong organometallic bases, with organolithium reagents like n-butyllithium (nBuLi) being frequently employed. researchgate.net The regioselectivity of this reaction can be influenced by the presence of directing groups. For an unsubstituted pyrrole, metalation typically occurs at the C2 (α) position. In Quinoxaline, 2,3-di-1H-pyrrol-2-yl-, the existing substituent at the C2 position directs metalation to other positions on the pyrrole ring, most likely the C5 position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgnih.gov To utilize this methodology, the pyrrole ring must first be functionalized with a suitable leaving group, typically a halogen (e.g., bromine or iodine). Halogenation of the pyrrole rings in Quinoxaline, 2,3-di-1H-pyrrol-2-yl- would likely occur at the C5 positions. The resulting di-halogenated compound can then be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl or alkyl substituents. nih.gov This strategy allows for the synthesis of extended π-conjugated systems with potentially interesting photophysical and electronic properties. nih.govrsc.org

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of quinoxaline derivatives are of significant interest due to their potential applications in electronic materials, sensors, and electrochromic devices. bohrium.commdpi.commetu.edu.trrsc.orgacs.org

Oxidation and Reduction Potentials

The redox behavior of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is expected to be influenced by both the quinoxaline core and the pyrrole substituents. Quinoxaline itself can be reduced at the pyrazine ring. The introduction of the electron-rich pyrrole rings at the 2- and 3-positions would likely make the molecule easier to oxidize compared to the parent quinoxaline.

While specific experimental data for the oxidation and reduction potentials of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- obtained through techniques like cyclic voltammetry are not explicitly available in the reviewed literature, studies on related donor-acceptor systems containing quinoxaline and pyrrole or thiophene (B33073) units provide valuable insights. researchgate.net The oxidation potential would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO), which is likely to be localized primarily on the electron-rich pyrrole rings. Conversely, the reduction potential would be associated with the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the electron-deficient quinoxaline core. The energy difference between the HOMO and LUMO levels, which can be estimated from electrochemical data, is a key parameter that influences the electronic and optical properties of the molecule.

Electrochromic Properties

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. This property is characteristic of many organic conjugated molecules and polymers that can exist in multiple stable redox states with distinct absorption spectra.

Polymers incorporating the Quinoxaline, 2,3-di-1H-pyrrol-2-yl- moiety could potentially exhibit electrochromic behavior. The electropolymerization of this monomer, likely occurring through the C5 positions of the pyrrole rings, would lead to a conjugated polymer. Upon electrochemical oxidation, this polymer would form radical cations (polarons) and dications (bipolarons), leading to the appearance of new absorption bands in the visible and near-infrared regions of the electromagnetic spectrum, and thus a change in color. The stability of these charged states and the reversibility of the redox processes are crucial for the performance of an electrochromic material. The specific colors observed would depend on the electronic structure of both the neutral and oxidized forms of the polymer. While studies on polymers containing similar quinoxaline and pyrrole or thiophene units have demonstrated promising electrochromic properties, a detailed investigation of polymers derived from Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is needed to fully assess their potential in this area. bohrium.commdpi.commetu.edu.tr

Cycloaddition and Condensation Reactions Involving the Quinoxaline/Pyrrole Framework

The reactivity of "Quinoxaline, 2,3-di-1H-pyrrol-2-yl-" in cycloaddition and condensation reactions is governed by the distinct chemical properties of its constituent quinoxaline and pyrrole rings. While specific documented examples for this exact molecule are not abundant, its potential reaction pathways can be inferred from the extensive research on related quinoxaline and pyrrole derivatives. These reactions are fundamental for the construction of more complex, fused heterocyclic systems.

Condensation reactions are a primary method for the synthesis of the quinoxaline scaffold itself. The most traditional approach involves the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.org This methodology has been adapted for the synthesis of pyrrole-substituted quinoxalines. For instance, the condensation of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid with substituted 1,2-phenylenediamines serves as a direct route to 3-(1H-pyrrol-2-yl)quinoxalin-2(1H)-one derivatives. researchgate.net The reaction proceeds through the sequential attack of the diamine's nitrogen atoms on the carbonyl groups of the pyrrolyl-dicarbonyl moiety, followed by cyclization and dehydration.

Another relevant condensation pathway involves the reaction of 1H-pyrrole-2,3-diones with o-phenylenediamines. acgpubs.org This process leads to the formation of 3-[2-oxoethylidene]quinoxalin-2(1H)-one derivatives, where the pyrrole ring opens during the reaction sequence. The reaction is initiated by the nucleophilic attack of the diamine on the dione, ultimately yielding the quinoxalinone structure after rearrangement and elimination of water. acgpubs.org

The following table summarizes representative condensation reactions leading to pyrrole-substituted quinoxaline systems.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| 2-oxo-2-(1H-pyrrol-2-yl)acetic acid | 1,2-phenylenediamine | 3-(1H-pyrrol-2-yl)quinoxalin-2(1H)-one | Not specified | Not specified | researchgate.net |

| 1-aryl-4-aroyl-1H-pyrrole-2,3-dione | 1,2-phenylenediamine | 3-[2-aryl-2-oxoethylidene]quinoxalin-2(1H)-one | Ethanol (B145695), reflux, then NaOH | 61-74% | acgpubs.org |

| 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | o-phenylenediamine | 2-ethoxycarbonyl-3-phenyl-1-phenylcarbamoyl-pyrrolo[2,3-b]quinoxaline | Ethanol, 80 °C, citric acid | 12% | nih.gov |

| This table is interactive and can be sorted by column. |

Cycloaddition reactions, particularly the Diels-Alder or [4+2] cycloaddition, offer a powerful tool for the synthesis of six-membered rings. masterorganicchemistry.com The pyrrole ring, despite its aromatic character which limits its reactivity, can function as the diene component in these reactions, especially when substituted with electron-withdrawing groups on the nitrogen atom. ucla.edu The reaction involves the combination of the four pi-electron system of the diene (pyrrole) with a two pi-electron system of a dienophile to form a cyclic adduct. masterorganicchemistry.comyoutube.com

Research has demonstrated that N-arylpyrroles can undergo Diels-Alder reactions with benzynes, generated in situ from diaryliodonium salts, to produce bridged-ring amine structures. beilstein-journals.org This transformation highlights the viability of the pyrrole nucleus as a diene under specific conditions. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, have also been successfully employed with pyrrole derivatives to facilitate the cycloaddition process. ucla.edu

While the quinoxaline ring is generally less reactive as a diene, its derivatives can participate in cycloadditions. For example, readily available 5-vinyldihydropyridones, which are structurally related, undergo Diels-Alder cyclization with various dienophiles to afford octahydroquinolines. nih.gov Furthermore, 1,3-dipolar cycloadditions provide another route to fused heterocyclic systems. The intramolecular 1,3-dipolar cycloaddition of dihydroimidazolium ylides can lead to the formation of complex hexahydropyrrolo[1,2,3-de]quinoxaline products through a reaction cascade. researcher.life

The table below outlines examples of cycloaddition reactions involving pyrrole systems, indicative of the potential reactivity of the pyrrole moieties in "Quinoxaline, 2,3-di-1H-pyrrol-2-yl-".

| Diene | Dienophile (or Precursor) | Product Type | Conditions | Yield (%) | Reference |

| N-Arylpyrroles | Aryl(mesityl)iodonium salts (Benzyne precursor) | Bridged-ring amines | CsF, CH3CN, 0 °C to rt | 35-96% | beilstein-journals.org |

| 1-Hydroxypyrrole-fumarate conjugate | (Intramolecular) | Fused bicyclic adduct | Toluene, 80 °C | Equilibrium mixture | ucla.edu |

| 3-Hydroxy-2-pyrone | N-Methylmaleimide | Bicyclic adduct | Cinchona alkaloid catalyst | High | nih.gov |

| This table is interactive and can be sorted by column. |

Supramolecular Chemistry and Molecular Recognition Involving Quinoxaline, 2,3 Di 1h Pyrrol 2 Yl

Host-Guest Interactions with Neutral and Charged Species

The unique electronic and structural features of Quinoxaline (B1680401), 2,3-di-1H-pyrrol-2-yl- allow it to interact with a variety of guest molecules, including both charged and neutral species. The pyrrole (B145914) moieties can act as hydrogen bond donors, while the quinoxaline ring system can participate in π-π stacking interactions.

Quinoxaline, 2,3-di-1H-pyrrol-2-yl- has been identified as an effective receptor for anions. The principle of anion recognition is based on the formation of hydrogen bonds between the pyrrole NH protons and the incoming anionic guest. This interaction can induce a colorimetric change, allowing the compound to function as a naked-eye anion sensor.

The binding affinities of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- for various anions have been quantified using techniques such as UV-vis spectrophotometric titrations. The association constants (Kₐ) provide a measure of the strength of the host-guest interaction. It is thought that the cooperative interaction of both pyrrolic subunits with the bound anion via N-H···anion hydrogen bonds is the primary mechanism for anion recognition.

Detailed research findings have demonstrated that the anion binding affinities can be significantly enhanced by modifying the substituents on the quinoxaline-pyrrole core. For instance, derivatives bearing additional pyrrolic "claws" exhibit substantially augmented affinities for anions compared to the parent Quinoxaline, 2,3-di-1H-pyrrol-2-yl- framework.

Table 1: Anion Binding Affinities of Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

| Anion Guest | Association Constant (Kₐ) in CH₂Cl₂ (M⁻¹) |

| F⁻ | 1.82 x 10⁴ |

| Cl⁻ | Substantially lower than for F⁻ |

| H₂PO₄⁻ | 4.3 x 10³ |

This table presents the association constants for the 1:1 complexation of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- with various anions in dichloromethane, as determined by UV-vis titration.

Note on a lack of available data: Following a comprehensive review of available scientific literature, specific experimental data and detailed research findings for "Quinoxaline, 2,3-di-1H-pyrrol-2-yl-" could not be located for the following sections of the requested outline:

Molecular Recognition Phenomena(beyond anion binding)

Therefore, to strictly adhere to the instructions of focusing solely on scientifically accurate, verifiable information for the specified compound, these sections have been omitted from this article.

Specificity and Selectivity in Guest Binding

Quinoxaline, 2,3-di-1H-pyrrol-2-yl- and its derivatives have demonstrated a notable ability to selectively bind anions. This specificity is primarily driven by the hydrogen bonding interactions between the pyrrole N-H protons and the guest anion. The quinoxaline core, being electron-withdrawing, enhances the acidity of the pyrrole N-H protons, thereby strengthening their hydrogen-bonding capabilities.

The binding affinity and selectivity of DPQ can be modulated by introducing substituents on the quinoxaline or pyrrole rings. For instance, the introduction of a nitro group to the quinoxaline ring of DPQ enhances its affinity for fluoride. This is attributed to the increased electron-withdrawing nature of the quinoxaline core, which further polarizes the N-H bonds of the pyrrole units, making them more potent hydrogen bond donors. nih.gov

DPQ derivatives have been shown to be effective colorimetric and fluorogenic sensors for anions. The binding of an anion to the pyrrole N-H groups perturbs the electronic structure of the molecule, leading to a change in its absorption and emission spectra. This change in optical properties allows for the visual or spectroscopic detection of the target anion. nih.gov For example, the parent DPQ compound exhibits a distinct color change from yellow to orange upon binding with fluoride ions. nih.gov

The selectivity of DPQ-based receptors can be tuned for specific anions. While the parent DPQ shows a high affinity for fluoride, derivatives incorporating additional binding sites, such as dipyrromethane or tripyrromethane units, exhibit enhanced affinity and selectivity for other anions like chloride and dihydrogen phosphate (B84403). nii.ac.jp This highlights the modularity of the DPQ scaffold in designing receptors for a range of anionic guests.

Below is a data table summarizing the association constants (Ka) for Quinoxaline, 2,3-di-1H-pyrrol-2-yl- (DPQ) and its nitro-derivative with the fluoride anion in dichloromethane.

| Compound | Guest Anion | Association Constant (Ka) in DCM (M⁻¹) |

| Quinoxaline, 2,3-di-1H-pyrrol-2-yl- (DPQ) | F⁻ | 1.82 x 10⁴ |

| Nitro-DPQ | F⁻ | 1.18 x 10⁵ |

Allosteric Effects in Supramolecular Systems

While the direct study of allosteric effects in supramolecular systems involving solely Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is not extensively documented in the reviewed literature, the principles of allostery are fundamental to the design of more complex supramolecular systems. Allosteric regulation involves the binding of an effector molecule at a site distinct from the active binding site, which in turn modulates the binding affinity of the active site for its substrate.

In the context of DPQ-based supramolecular systems, one can envision scenarios where the binding of a primary guest molecule to the DPQ unit could induce a conformational change in a larger assembly, thereby influencing the binding of a secondary guest at a different location within the supramolecular structure. This would constitute an allosteric effect.

The development of such allosterically regulated systems based on the DPQ scaffold holds promise for the creation of sophisticated molecular switches and sensors. The ability to control binding events at one site through stimulation at another is a hallmark of biological systems and a key goal in the design of advanced artificial molecular machines. Further research in this area could involve the synthesis of multi-component supramolecular architectures where the DPQ unit acts as both a receptor and an allosteric effector.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

While the broader class of quinoxaline (B1680401) derivatives has shown considerable promise in organic electronics, specific data on the application of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- in devices such as OLEDs, OPVs, and OFETs is not extensively available in publicly accessible research. The potential of this compound in these areas is largely inferred from the properties of structurally related materials. The following sections outline the prospective roles it could play based on the established functions of similar quinoxaline-based compounds.

Quinoxaline derivatives are known for their electron-accepting nature, making them suitable as components in the emissive layer of OLEDs, often as either the host or the electron-transporting material. For Quinoxaline, 2,3-di-1H-pyrrol-2-yl-, its potential would lie in its ability to be chemically modified to tune its emission color and to improve charge injection and transport properties. The pyrrole (B145914) substituents offer sites for functionalization to enhance solubility and film-forming characteristics, which are crucial for device fabrication.

In the realm of organic photovoltaics, the performance of a device is heavily reliant on the efficient transport of charge carriers (holes and electrons) to their respective electrodes. Quinoxaline-based materials are often explored as electron-acceptor or electron-transporting components in OPV active layers. The predicted electronic properties of Quinoxaline, 2,3-di-1H-pyrrol-2-yl-, such as its LUMO (Lowest Unoccupied Molecular Orbital) energy level, would be a critical determinant of its suitability for this application. Theoretical studies on similar compounds suggest that the introduction of pyrrole groups can influence the frontier molecular orbital energies, potentially enabling efficient electron transfer from a donor material upon photoexcitation.

The performance of an organic field-effect transistor is quantified by the charge carrier mobility of the semiconductor layer. Quinoxaline derivatives have been incorporated into conjugated polymers for OFETs, where the quinoxaline unit often serves as an electron-accepting moiety to facilitate electron transport (n-type behavior). For Quinoxaline, 2,3-di-1H-pyrrol-2-yl- to function as an active material in an OFET, its ability to self-assemble into an ordered solid-state packing structure would be paramount. The planarity of the molecule and the potential for intermolecular interactions, such as hydrogen bonding between the pyrrole N-H groups, could influence its molecular packing and, consequently, its charge transport characteristics.

Fluorescent Probes and Chemosensors

A significant area of application for Quinoxaline, 2,3-di-1H-pyrrol-2-yl- and its derivatives is in the development of fluorescent probes and chemosensors for the detection of specific ions and molecules. The pyrrole N-H groups of this compound can act as hydrogen-bond donors, enabling it to selectively bind with anions.

The sensing mechanism of fluorescent chemosensors is often based on changes in their fluorescence properties upon interaction with an analyte. This can manifest as either fluorescence quenching (a decrease in intensity) or fluorescence enhancement (an increase in intensity).

In the case of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- based sensors, the binding of an anion to the pyrrole N-H groups can perturb the electronic structure of the molecule. This interaction can lead to a number of photophysical phenomena:

Photoinduced Electron Transfer (PET): The binding of an analyte can modulate the energy levels of the sensor, either activating or deactivating a PET process that quenches the fluorescence.

Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the molecule can lead to an ICT state upon excitation. Analyte binding can affect the energy of this state, leading to shifts in the emission wavelength or changes in the fluorescence quantum yield.

Conformational Changes: The binding event can induce a change in the molecule's conformation, which can alter the degree of conjugation or introduce non-radiative decay pathways, thereby affecting the fluorescence output.

For instance, derivatives of 2,3-di(1H-pyrrol-2-yl)quinoxaline have been shown to exhibit fluorescence quenching in the presence of certain anions like fluoride and dihydrogenphosphate.

The selectivity of a chemosensor for a particular analyte is a critical aspect of its design. For sensors based on Quinoxaline, 2,3-di-1H-pyrrol-2-yl-, several strategies can be employed to achieve specificity:

Geometric Complementarity: The spatial arrangement of the hydrogen-bonding pyrrole groups can be tailored to match the size and shape of the target anion. This "lock-and-key" approach enhances the binding affinity and selectivity for a specific ion.

Electronic Tuning: The electron density of the quinoxaline and pyrrole rings can be modified by introducing electron-donating or electron-withdrawing substituents. This tuning can enhance the acidity of the pyrrole N-H protons, leading to stronger hydrogen bonds and higher affinity for basic anions. For example, the synthesis of 5,8-dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline serves as a precursor for further functionalization to modulate its sensing properties.

Introduction of Additional Recognition Sites: The core structure can be functionalized with other binding motifs to create multi-modal sensors or to enhance selectivity for more complex analytes.

Through these design strategies, Quinoxaline, 2,3-di-1H-pyrrol-2-yl- serves as a versatile platform for the development of highly sensitive and selective fluorescent chemosensors for a range of applications in environmental monitoring and biological sensing.

Ratiometric and Colorimetric Sensing Mechanisms

The unique electronic structure of "Quinoxaline, 2,3-di-1H-pyrrol-2-yl-" and its derivatives makes them highly suitable for applications in chemical sensing through ratiometric and colorimetric mechanisms. These sensing pathways rely on a measurable change in the optical properties of the molecule, such as color or fluorescence intensity at different wavelengths, upon interaction with a specific analyte.

Colorimetric Sensing: This mechanism involves a distinct change in the color of the sensor molecule that is visible to the naked eye upon binding with a target analyte. This change is caused by a shift in the maximum absorption wavelength (λmax) of the molecule. For quinoxaline-based sensors, this is often triggered by interactions that alter the intramolecular charge transfer (ICT) characteristics of the molecule. A common mechanism is the protonation or deprotonation of the nitrogen atoms within the quinoxaline ring system in response to changes in pH. nih.gov For instance, a versatile quinoxaline derivative has been shown to function as a colorimetric sensor for strongly acidic pH (in the range of 0.7–2.7) through a protonation–deprotonation equilibrium. nih.gov This protonation can cause a significant red shift in the absorption spectrum, in some cases by as much as 100 nm, leading to a clear visual color change. nih.gov The pyrrolic NH groups can also participate in anion recognition through hydrogen bonding, which similarly alters the electronic distribution and results in a colorimetric response. researchgate.net

Ratiometric Sensing: Ratiometric sensing is a more advanced fluorescence-based technique that offers enhanced sensitivity and reliability by measuring the ratio of emission intensities at two different wavelengths. This method minimizes the impact of external factors like probe concentration and instrumental efficiency. In quinoxaline-based ratiometric probes, interaction with an analyte can either induce the formation of a new emission band or cause a shift in the existing one. For example, a ratiometric fluorescent probe based on a quinoxaline fluorophore was designed to detect thiophenols. nih.gov The probe exhibits a distinct ratiometric response with a very low detection limit of 6.3 nM. nih.gov The sensing mechanism in such probes often involves a specific chemical reaction between the probe and the analyte, which changes the fluorophore's structure from a non-emissive or weakly emissive state to a highly emissive one, or alters the ICT pathway, thereby shifting the emission wavelength.

The combination of the electron-deficient quinoxaline core and the electron-rich pyrrole rings in "Quinoxaline, 2,3-di-1H-pyrrol-2-yl-" creates a robust donor-acceptor (D-A) framework that is fundamental to these sensing mechanisms. Interaction with analytes like ions or changes in pH modulates this D-A character, leading to predictable and measurable changes in their optical signatures. nih.govmdpi.com

Polymeric Materials and Conjugated Systems

The "Quinoxaline, 2,3-di-1H-pyrrol-2-yl-" moiety is an excellent building block for creating functional polymeric materials and π-conjugated systems due to its rigid, planar structure and inherent donor-acceptor characteristics. Its incorporation into a polymer backbone can significantly influence the resulting material's electronic, optical, and electrochemical properties.

Incorporation into Main-Chain and Side-Chain Polymers

The "Quinoxaline, 2,3-di-1H-pyrrol-2-yl-" unit is most commonly utilized as a monomer and integrated directly into the main-chain of conjugated polymers. This is typically achieved through cross-coupling polymerization reactions, such as Stille or Suzuki coupling. In this architecture, the quinoxaline-pyrrole unit often serves as the electron-acceptor (A) component, which is copolymerized with various electron-donor (D) units like benzodithiophene or fluorene. nih.gov This creates D-A type copolymers, a widely employed strategy for tuning the optoelectronic properties of semiconducting polymers. nih.gov The synthesis of these polymers involves functionalizing the quinoxaline-pyrrole monomer with reactive groups, such as bromine or tin compounds, to facilitate the polymerization process.

While less common, the unit could also be incorporated as a side-chain pendant to a non-conjugated polymer backbone. This approach would involve synthesizing a derivative of "Quinoxaline, 2,3-di-1H-pyrrol-2-yl-" with a polymerizable group (like a vinyl or acrylate group). The resulting polymer would feature the optoelectronic properties of the quinoxaline-pyrrole moiety, but the charge transport would likely be less efficient compared to main-chain systems, as it would rely on hopping between pendant groups rather than delocalization along the polymer backbone.

Properties of Quinoxaline-Pyrrole Containing Conjugated Polymers

Conjugated polymers containing the quinoxaline-pyrrole scaffold exhibit a range of valuable properties stemming from their donor-acceptor architecture.

Electronic Properties : The D-A structure allows for precise tuning of the frontier molecular orbital energy levels (HOMO and LUMO). This control over the electronic band gap is crucial for applications in organic electronics. Polymers based on related pyrazino[2,3-g]quinoxaline-2,7-dione building blocks have demonstrated ambipolar charge transport characteristics, with the ability to transport both holes and electrons. rsc.org Electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹ have been reported for different copolymers, highlighting their potential in organic thin-film transistors (OTFTs). rsc.org

Optical Properties : These polymers are characterized by strong and broad absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. mdpi.com The position of the maximum absorption peak (λmax) can be modulated by the choice of the donor co-monomer. For example, D-A copolymers based on a bi-quinoxaline acceptor showed λmax values in solution between 481 nm and 496 nm, which red-shifted to between 492 nm and 508 nm in thin films. mdpi.com

Electrochemical and Electrochromic Properties : The quinoxaline-pyrrole unit imparts electrochemical activity to the polymers. They can undergo reversible oxidation and reduction (doping and dedoping) processes. nih.gov This electrochemical activity often leads to electrochromism, where the material changes color in response to an applied voltage. This property is highly desirable for applications such as smart windows and electronic displays. mdpi.com

The table below summarizes key properties of representative donor-acceptor polymers incorporating quinoxaline-based acceptor units.

| Property | Value/Observation | Application Relevance |

| Architecture | Donor-Acceptor (D-A) Main-Chain Copolymers | Band Gap Engineering, Organic Electronics |

| Synthesis Method | Stille Cross-Coupling Polymerization | Scalable Production of Functional Polymers |

| Absorption Max (λmax) | 480-510 nm (film) | Light Harvesting (Solar Cells, Photodetectors) |

| Charge Carrier Mobility | Hole: up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹ Electron: up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ | Organic Thin-Film Transistors (OTFTs) |

| Electroactivity | Reversible Redox Peaks | Batteries, Supercapacitors |

| Electrochromism | Visible and NIR Optical Contrast upon Doping | Smart Windows, Displays, E-paper |

Note: Data is compiled from studies on polymers containing quinoxaline and its derivatives, including pyrazino[2,3-g]quinoxaline-2,7-dione, to represent the general properties of this class of materials. rsc.orgmdpi.com

Advanced Functional Materials with Tunable Properties

The integration of "Quinoxaline, 2,3-di-1H-pyrrol-2-yl-" into larger molecular or macromolecular systems enables the development of advanced functional materials whose properties can be controlled by external stimuli.

Stimuli-Responsive Materials (e.g., pH, solvent)

Materials incorporating the quinoxaline-pyrrole moiety are particularly promising as stimuli-responsive systems, especially in response to changes in pH. The nitrogen atoms in both the quinoxaline and pyrrole rings are susceptible to protonation in acidic environments. nih.govmit.edu This protonation event directly alters the electronic structure of the conjugated system, leading to observable changes in the material's properties.

Polymers built with related quinoxaline units have demonstrated a strong affinity for acids, resulting in significant bathochromic (red) shifts in their absorption spectra. rsc.org This halochromic behavior forms the basis for colorimetric pH sensors. The protonation disrupts the intramolecular charge transfer, modifying the energy levels and thus the color of the material. This response is often reversible, allowing the material to act as a reusable sensor or switch. The electrical conductivity of related polypyrrole systems has also been shown to be reversibly modulated by pH changes in aqueous electrolytes. mit.edu This suggests that quinoxaline-pyrrole based materials could be developed into electronic sensors where the signal is a change in conductivity rather than color.

Self-Healing and Adaptive Materials Concepts

While specific examples of "Quinoxaline, 2,3-di-1H-pyrrol-2-yl-" being used in self-healing materials are not yet prevalent, the inherent chemical features of the molecule provide a conceptual basis for its inclusion in such systems. Self-healing materials are designed to autonomously repair damage, often relying on reversible chemical bonds and interactions.

The pyrrole units of the compound contain N-H groups that are capable of forming strong hydrogen bonds. researchgate.net These non-covalent interactions are a cornerstone of intrinsic self-healing polymers. By incorporating the quinoxaline-pyrrole unit into a polymer network, these hydrogen bonds could act as reversible cross-linking points. When the material is damaged, these bonds can break and subsequently reform upon bringing the fractured surfaces together, restoring mechanical integrity.

Furthermore, the rigid, aromatic nature of the quinoxaline-pyrrole structure can be combined with other functional groups known to impart self-healing properties. For instance, it could be integrated into metallosupramolecular polymers, where reversible metal-ligand coordination is the healing mechanism. mdpi.com The nitrogen atoms on the quinoxaline ring could potentially act as coordination sites for metal ions, creating dynamic cross-links. The development of such materials would combine the desirable electronic and optical properties of the quinoxaline-pyrrole core with the durability and extended lifespan offered by adaptive and self-healing functionalities.

Catalytic Applications of Quinoxaline, 2,3 Di 1h Pyrrol 2 Yl and Its Complexes

Organocatalysis Mediated by the Quinoxaline-Pyrrole Scaffold

The inherent functionalities within the Quinoxaline (B1680401), 2,3-di-1H-pyrrol-2-yl- molecule make it a promising candidate for organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. The scaffold possesses both Brønsted acid and base sites, as well as hydrogen bond donor capabilities, which are key features for many organocatalytic systems.

Brønsted Acid/Base Catalysis

The quinoxaline ring system contains two imine-like nitrogen atoms which can act as Brønsted bases, accepting protons to activate substrates. Conversely, the N-H protons of the two pyrrole (B145914) rings are acidic and can function as Brønsted acids, donating protons to activate electrophiles or stabilize anionic intermediates. This bifunctional nature could allow the molecule to catalyze reactions requiring the simultaneous activation of both a nucleophile and an electrophile.

While direct experimental evidence for Brønsted acid/base catalysis by Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is not yet prevalent in the literature, the principle has been demonstrated with related quinoxaline structures. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines has been efficiently catalyzed by a Brønsted acid, highlighting the ability of the quinoxaline framework to participate in acid-catalyzed reactions. nih.gov The acidic protons of the pyrrole rings in the target molecule could potentially engage in similar catalytic cycles.

Table 1: Potential Brønsted Acid/Base Catalyzed Reactions by Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

| Reaction Type | Role of Catalyst | Potential Substrates |

| Aldol Reaction | Base activates the nucleophile (enolate formation), Acid activates the electrophile (carbonyl) | Aldehydes, Ketones |

| Mannich Reaction | Base activates the imine, Acid activates the enolizable carbonyl compound | Aldehydes, Amines, Carbonyl compounds |

| Michael Addition | Base activates the nucleophile, Acid activates the α,β-unsaturated compound | Michael acceptors, Michael donors |

Hydrogen Bonding Catalysis

The two N-H protons of the pyrrole rings are excellent hydrogen bond donors. This feature is crucial for hydrogen bonding catalysis, where the catalyst organizes and activates substrates through non-covalent interactions. By forming hydrogen bonds with electrophilic substrates, the catalyst can lower the energy of the transition state and enhance reaction rates and stereoselectivity.

The potential for dipyrrolylquinoxaline systems to act as effective hydrogen bond donors is supported by studies on analogous structures. For example, a di-fluorinated derivative of 2,3-di(pyrrol-2-yl)quinoxaline has demonstrated a high affinity for anions like chloride and dihydrogen phosphate (B84403), indicating strong hydrogen bonding interactions. nih.gov This suggests that Quinoxaline, 2,3-di-1H-pyrrol-2-yl- could be a powerful catalyst for reactions that proceed through anionic transition states.

Table 2: Potential Hydrogen Bonding Catalyzed Reactions by Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

| Reaction Type | Role of Catalyst | Potential Substrates |

| Diels-Alder Reaction | Activation of the dienophile through hydrogen bonding | Dienes, Dienophiles |

| Friedel-Crafts Reaction | Activation of the electrophile | Aromatic compounds, Electrophiles |

| Asymmetric Strecker Reaction | Stabilization of the transition state leading to enantioselectivity | Imines, Cyanide sources |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Quinoxaline, 2,3-di-1H-pyrrol-2-yl- Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic ligand is critical in determining the structure and properties of the resulting MOF. The multitopic binding sites and rigid structure of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- make it an attractive candidate for the design and synthesis of novel MOFs.

Design and Synthesis of Quinoxaline-Based Ligands for MOFs

The two pyrrole nitrogen atoms and the two quinoxaline nitrogen atoms of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- can all potentially coordinate with metal centers. This allows for the formation of robust, multidimensional frameworks. The synthesis would typically involve the solvothermal reaction of the ligand with a suitable metal salt. The specific geometry of the ligand would influence the resulting topology of the MOF.

While the use of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- itself as a ligand in MOF synthesis is not yet widely reported, the construction of MOFs from various nitrogen-containing heterocyclic ligands is a well-established field. nih.govnih.govguidechem.com The principles learned from these systems can be applied to the design of MOFs based on the quinoxaline-pyrrole scaffold.

Catalytic Activity within MOF Architectures

MOFs can exhibit catalytic activity arising from the metal nodes, the organic ligands, or guest molecules encapsulated within their pores. MOFs constructed using Quinoxaline, 2,3-di-1H-pyrrol-2-yl- as a ligand could possess several catalytic features:

Lewis Acidity: The metal nodes can act as Lewis acid sites, catalyzing a variety of organic transformations.

Brønsted Acidity/Basicity: The uncoordinated nitrogen sites on the quinoxaline and pyrrole rings within the MOF structure can act as Brønsted acid or base centers.

Substrate Selectivity: The defined pore structure of the MOF can lead to size and shape selectivity for substrates, enhancing the efficiency and specificity of catalytic reactions.

For example, MOFs functionalized with sulfonic acid groups have been shown to be efficient heterogeneous catalysts for the synthesis of quinoxaline derivatives. rsc.org A MOF incorporating the acidic N-H protons of the pyrrole rings of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- could exhibit similar Brønsted acid catalysis in a heterogeneous manner.

Homogeneous and Heterogeneous Catalysis

Beyond organocatalysis and MOFs, Quinoxaline, 2,3-di-1H-pyrrol-2-yl- can also be utilized in more traditional homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis , the quinoxaline-pyrrole scaffold can act as a multidentate ligand for transition metals. The resulting metal complexes could be active catalysts for a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand can be tuned by modifying the quinoxaline or pyrrole rings, which in turn would influence the catalytic activity of the metal center. While specific examples with this ligand are scarce, the general principle of using quinoxaline-based ligands in homogeneous catalysis is known. nih.gov

For heterogeneous catalysis , the Quinoxaline, 2,3-di-1H-pyrrol-2-yl- molecule could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This would allow for the easy separation and recycling of the catalyst, a key advantage in industrial processes. The supported catalyst could function as an organocatalyst or as a ligand for a supported metal catalyst. The field of heterogeneous catalysis has seen the development of various supported catalysts for the synthesis and functionalization of quinoxalines, demonstrating the feasibility of such approaches. mdpi.com

: A Review of Available Research

Despite a comprehensive review of available scientific literature, detailed research findings on the specific catalytic applications of the chemical compound Quinoxaline, 2,3-di-1H-pyrrol-2-yl- and its corresponding metal complexes are not presently available. Extensive searches of scholarly databases have not yielded specific studies focusing on the ligand design for transition metal catalysis or the catalytic performance of its complexes in organic transformations as outlined in the requested structure.

The field of quinoxaline chemistry is rich and diverse, with numerous studies exploring the catalytic potential of various derivatives. Research has actively investigated the utility of related structures such as quinoxalin-2(1H)-ones, pyrrolo[1,2-a]quinoxalines, and pyrrolo[2,3-b]quinoxalines in a range of catalytic reactions. These studies highlight the broad interest in the quinoxaline scaffold as a versatile platform for the development of novel catalysts. However, this body of research does not extend to the specific di-1H-pyrrol-2-yl substituted quinoxaline that is the subject of this inquiry.

Similarly, while the coordination chemistry of various quinoxaline-based ligands with transition metals is a well-established area of study, specific information regarding the synthesis and catalytic activity of complexes derived from Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is absent from the current body of published research.

Consequently, the creation of a detailed article with research findings and data tables on the catalytic applications of this particular compound is not feasible at this time due to the lack of primary scientific literature on the subject.

Advanced Research Perspectives and Emerging Areas

Integration into Nanomaterials and Nanotechnology

The integration of quinoxaline-based compounds into nanomaterials is a rapidly advancing field, driven by their inherent electronic and photophysical properties. The quinoxaline (B1680401) moiety is a well-established electron-acceptor, making it a valuable component in donor-acceptor (D-A) type systems for optoelectronics and photovoltaics. researchgate.net For Quinoxaline, 2,3-di-1H-pyrrol-2-yl-, the two pyrrole (B145914) rings act as electron-donor groups, creating an intramolecular D-A-D structure that is highly desirable for electronic applications.

Research into related pyrrolo[1,2-a]quinoxalines has demonstrated their potential to self-assemble into well-defined nanostructures. nih.gov For instance, certain derivatives have been observed to form nanowires or nanosheets, a property crucial for the bottom-up fabrication of nanoelectronic devices. nih.gov This self-assembly is governed by non-covalent interactions, such as π–π stacking, directed by the planar aromatic structure of the quinoxaline core.

A significant area of application is in dye-sensitized solar cells (DSSCs). Quinoxaline-based dyes have shown promise as efficient organic sensitizers, which are responsible for light absorption and electron injection into the semiconductor material (typically TiO₂) of the solar cell. researchgate.netacs.orgpsu.edu The electronic properties of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- could be tuned by chemical modification to optimize its absorption spectrum and energy levels (HOMO/LUMO) for efficient charge transfer within a DSSC, potentially leading to high power conversion efficiencies. acs.org Furthermore, related pyrazino[2,3-g]quinoxaline (B3350192) structures have been investigated as organic liquid crystalline semiconductors, indicating that the broader quinoxaline family is suitable for creating ordered materials for proficient charge transport in electronic devices. researchgate.net

Table 1: Potential Nanotechnology Applications of Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

| Application Area | Relevant Properties | Potential Role of the Compound |

| Organic Photovoltaics (OPVs) | Electron-accepting quinoxaline core, electron-donating pyrrole rings, tunable energy levels. | Active layer material in bulk heterojunction solar cells or as a sensitizer (B1316253) in DSSCs. researchgate.netacs.org |

| Organic Electronics | π-conjugated system, potential for high charge carrier mobility, self-assembly capabilities. | Organic semiconductor in Organic Field-Effect Transistors (OFETs) or as a hole transport material in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net |

| Nano-sensors | Fluorescence capabilities, potential for functionalization to bind specific analytes. | Fluorescent probe for detecting metal ions or other molecules. researchgate.net |

| Bioimaging | Intrinsic fluorescence, potential for lysosomal localization. | Fluorescent agent for imaging subcellular structures like lysosomes or lipid droplets. nih.gov |

Bio-inspired and Biomimetic Systems (Focus on Chemical Principles)

Bio-inspired and biomimetic systems aim to replicate the function and efficiency of biological molecules, such as enzymes, using synthetic structures. The chemical architecture of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- possesses several features that make it an attractive scaffold for designing such systems.

The core chemical principles enabling its use in biomimicry include:

Defined Three-Dimensional Structure: X-ray crystallography studies on similar 2,3-disubstituted quinoxalines reveal a relatively planar quinoxaline core with the pyrrole rings twisted at an angle. mdpi.com This defined geometry, along with the specific orientation of the pyrrole NH groups towards the quinoxaline nitrogens, allows for the formation of intramolecular hydrogen bonds. mdpi.com This structural rigidity and the precise positioning of functional groups are hallmarks of enzyme active sites, which rely on a specific 3D environment to bind substrates and catalyze reactions. nih.gov

Dual Electron Donor/Acceptor Nature: The compound inherently combines an electron-deficient quinoxaline unit with electron-rich pyrrole rings. nih.gov This "donor-acceptor" character is fundamental to many biological processes, particularly those involving electron transfer, such as in the respiratory chain or photosynthesis. This property could be harnessed to create catalysts that mimic oxidoreductase enzymes. nih.gov

π-Conjugated System for Molecular Recognition: The extended aromatic system of the molecule allows for non-covalent π-stacking interactions. This is a key mechanism for the binding of drugs and other molecules to DNA. mdpi.com By modifying the substituents on the pyrrole or quinoxaline rings, it is possible to design molecules that can selectively recognize and bind to specific biological targets or other synthetic molecules, mimicking the molecular recognition capabilities of antibodies or receptors.

While direct applications of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- in biomimetic catalysis are still an emerging area, the underlying chemical principles are well-established. Its structure provides a robust framework that can be functionalized to create cavities and active sites that mimic the function of natural enzymes, potentially leading to highly selective and efficient synthetic catalysts. nih.gov

Artificial Intelligence and Machine Learning in Predicting Properties and Synthesis Pathways

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules. nih.gov These computational tools can predict molecular properties and optimal synthesis routes, significantly reducing the time and cost associated with experimental trial-and-error. nih.gov For a molecule like Quinoxaline, 2,3-di-1H-pyrrol-2-yl-, AI and ML can be applied in several key areas.

Predicting Physicochemical and Biological Properties: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are ML algorithms that correlate a molecule's structural features with its properties and biological activities. guidechem.com By training these models on datasets of known quinoxaline derivatives, researchers can predict properties for novel structures like Quinoxaline, 2,3-di-1H-pyrrol-2-yl- before they are even synthesized. For instance, ML models have been used to construct virtual libraries of quinoxaline compounds and screen them for potential anti-HIV activity by predicting their ability to inhibit the reverse transcriptase enzyme. nih.gov

Optimizing Synthesis Pathways: ML algorithms can analyze vast databases of chemical reactions to predict the most efficient way to synthesize a target molecule. rsc.org For Quinoxaline, 2,3-di-1H-pyrrol-2-yl-, the key reaction is the condensation of an o-phenylenediamine (B120857) with 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione. An ML model could predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield and minimize byproducts. These models can also suggest entirely new synthetic routes that a human chemist might not consider.

Table 2: Application of AI/ML in Research on Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

| AI/ML Application | Description | Potential Impact on Research |

| Virtual Screening | High-throughput computational screening of virtual compound libraries against a biological target. | Rapidly identifies derivatives with high potential for specific biological activities (e.g., anticancer, antiviral). nih.gov |

| Property Prediction (QSPR/QSAR) | ML models predict properties like solubility, toxicity, and binding affinity based on molecular structure. | Prioritizes the most promising candidates for synthesis and experimental testing, saving resources. nih.gov |

| Reaction Outcome Prediction | Neural networks predict the products and yields of a chemical reaction given the reactants and conditions. | Accelerates the discovery of successful reaction conditions and avoids failed experiments. rsc.org |

| Retrosynthesis Planning | AI algorithms suggest a step-by-step synthesis plan by working backward from the target molecule. | Proposes novel and efficient synthetic routes. |

Sustainable Synthesis and Green Chemistry Approaches for Quinoxaline, 2,3-di-1H-pyrrol-2-yl-

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign and efficient, are increasingly being applied to the synthesis of heterocyclic compounds like quinoxalines. Traditional methods often require harsh conditions, toxic metal catalysts, and volatile organic solvents. Recent research has focused on developing greener alternatives for the synthesis of the pyrrolo-quinoxaline scaffold.

Several innovative and sustainable methods have been reported for related structures:

Catalysis in Green Solvents: One approach involves using a surfactant catalyst like p-dodecylbenzene sulphonic acid (p-DBSA) to facilitate the reaction in environmentally friendly solvents such as water or ethanol (B145695) at room temperature, often with high yields and short reaction times. unisi.it

Electrochemical Synthesis: An iodine-mediated electrochemical method has been developed for C(sp³)–H cyclization to form pyrrolo[1,2-a]quinoxalines. This method is advantageous for its mild conditions and high atom economy. rsc.org

Metal-Free Reactions: To avoid the toxicity and cost associated with transition metal catalysts (like palladium), researchers have developed metal-free, one-pot procedures. rsc.org One such method uses iodine as a catalyst and dimethyl sulfoxide (B87167) (DMSO) as a benign oxidant. rsc.org

Sonochemical Synthesis: The use of ultrasound irradiation (sonochemistry) can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. nih.gov

The synthesis of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- would typically involve the condensation of a substituted o-phenylenediamine with 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione. mdpi.com Applying these green chemistry principles could make its production more sustainable and cost-effective.

Table 3: Comparison of Green Synthesis Methods for Pyrrolo-Quinoxalines

| Method | Catalyst / Mediator | Solvent | Key Advantages |

| Surfactant Catalysis unisi.it | p-Dodecylbenzene sulphonic acid (p-DBSA) | Water, Ethanol | Mild room temperature conditions, short reaction times, use of green solvents. |

| Electrochemical C-H Cyclization rsc.org | Iodine | Not specified | Mild conditions, high atom economy, avoids harsh chemical oxidants. |

| Iodine-Catalyzed CDC rsc.org | Iodine (I₂) | Dimethyl sulfoxide (DMSO) | Metal-free, readily available catalyst, one-pot procedure. |

| Sonochemistry nih.gov | Copper | Not specified | Significantly reduced reaction times, lower energy requirements, environmentally friendly. |

| Metal-Free One-Pot rsc.org | None (Transition metal-free) | Not specified | Avoids toxic and expensive metal catalysts, good to excellent yields. |

Future Directions in Quinoxaline-Pyrrole Research

The versatile scaffold of Quinoxaline, 2,3-di-1H-pyrrol-2-yl- and its derivatives continues to open up new avenues of research across multiple scientific disciplines. The confluence of its potent biological activity and unique photophysical properties suggests a bright future for this class of compounds.

Key future research directions include:

Broadening Therapeutic Applications: While significant research has focused on anticancer properties, the quinoxaline-pyrrole core is a privileged scaffold for a wide range of therapeutic targets. Future work will likely expand into developing potent and selective inhibitors for other diseases. This includes designing Sirt6 activators for inflammation and metabolic diseases, novel agents against viral pathogens like SARS-CoV-2, and non-peptide antagonists for glucagon (B607659) receptors to treat diabetes. nih.govcapes.gov.br The development of new kinase inhibitors will also remain a major focus. nih.gov

Advanced Materials for Optoelectronics: The promising electronic properties of this D-A-D system warrant further investigation for applications in organic electronics. Future research will likely involve the rational design and synthesis of derivatives with tailored properties for use in next-generation DSSCs, OFETs, and OLEDs. researchgate.netacs.org This includes fine-tuning the energy levels and charge transport characteristics to maximize device performance.

Development for Bioimaging and Sensing: The intrinsic fluorescence of some pyrrolo-quinoxaline derivatives makes them excellent candidates for developing advanced molecular probes. nih.gov Future studies could focus on functionalizing the core structure to create highly specific sensors for metal ions, pH, or specific biomolecules, as well as developing new fluorophores for high-resolution live-cell imaging.

Synergy with Computational Chemistry: The integration of AI and ML will continue to accelerate the discovery cycle. Future efforts will likely involve creating more sophisticated predictive models trained on larger and more diverse datasets of quinoxaline-pyrrole compounds. This will enable more accurate in silico prediction of biological activity, toxicity, and material properties, guiding experimental work more effectively. nih.gov

Exploration of Novel Biological Mechanisms: As new derivatives are synthesized, investigating their mechanism of action will be crucial. Techniques like chemical proteomics can be used to identify the cellular protein targets of these compounds in an unbiased manner, potentially uncovering novel biological pathways and new therapeutic opportunities. nih.gov

Q & A

Q. What are common synthetic methodologies for preparing quinoxaline derivatives like 2,3-di-1H-pyrrol-2-yl-quinoxaline?

The synthesis typically involves nucleophilic substitution reactions using precursors such as 2,3-dichloroquinoxaline (DCQX) with pyrrole derivatives. For example, AlCl₃-catalyzed cross-coupling reactions enable selective substitution at the C2 and C3 positions of DCQX . Microwave-assisted synthesis is also employed to enhance reaction efficiency and reduce side products . Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to control regioselectivity .

Q. How can structural characterization of quinoxaline derivatives be performed?

X-ray crystallography is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., π-π stacking in crystal lattices) . Infrared (IR) spectroscopy identifies functional groups, such as C=N stretching (~1600 cm⁻¹) and pyrrole N-H vibrations (~3400 cm⁻¹) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT) provide molecular weight and substituent arrangement . For example, ¹H NMR of 2,3-diphenylquinoxaline shows aromatic protons as multiplets at δ 7.2–8.3 ppm .

Q. What theoretical frameworks guide the design of quinoxaline-based compounds?

Q. How are structure-activity relationships (SAR) established for quinoxaline derivatives?

SAR studies require systematic variation of substituents (e.g., electron-withdrawing vs. electron-donating groups) and evaluation of biological/physical properties. For example, introducing pyrrole rings enhances π-conjugation for organic semiconductors or modifies binding affinity in enzyme inhibition assays . Comparative assays (e.g., IC₅₀ values in cytotoxicity studies) are critical .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for quinoxaline derivatives?

Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces. Multi-technique validation is essential:

- Compare solution-phase (NMR) and solid-state (XRD) data .

- Use variable-temperature NMR to detect conformational changes .

- Employ computational tools (e.g., molecular dynamics simulations) to model solvent effects .

Q. What strategies optimize regioselectivity in quinoxaline functionalization?

- Catalytic systems : Pd-catalyzed cross-coupling (Suzuki, Heck) for arylations , or Cu-mediated Ullmann reactions for aminations .

- Directing groups : Use of transient directing groups (e.g., pyridine) to control C-H activation sites .

- Solvent effects : Polar aprotic solvents (DMF) favor SNAr mechanisms, while non-polar solvents (toluene) promote radical pathways .

Q. How do electronic properties of substituents influence quinoxaline reactivity?

Electron-deficient substituents (e.g., nitro groups) activate the quinoxaline core for nucleophilic attack at C2/C3, while electron-rich groups (e.g., methoxy) deactivate it. Cyclic voltammetry can quantify redox potentials, correlating with substituent electronic effects . For example, nitro-substituted derivatives exhibit higher reduction potentials (~-1.2 V vs. Ag/AgCl) .

Q. What advanced separation techniques purify quinoxaline derivatives with similar polarity?

- High-performance liquid chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

- Membrane technologies : Nanofiltration membranes (MWCO ~300 Da) for size-selective purification .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit differential solubility .

Q. How can computational modeling predict the optoelectronic properties of quinoxaline-pyrrole hybrids?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model charge transfer mechanisms. Key parameters include:

Q. What methodologies address low yields in multi-step quinoxaline syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.